molecular formula C12H9NS B14520435 (3-Phenylthiophen-2-yl)acetonitrile CAS No. 62404-44-8

(3-Phenylthiophen-2-yl)acetonitrile

Cat. No.: B14520435
CAS No.: 62404-44-8
M. Wt: 199.27 g/mol
InChI Key: DNKJUSHPTQVLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Phenylthiophen-2-yl)acetonitrile is a nitrile-functionalized heterocyclic compound featuring a thiophene ring substituted with a phenyl group at the 3-position and an acetonitrile group at the 2-position. The thiophene ring contributes aromaticity and electron-rich characteristics, while the nitrile group introduces polarity and reactivity, making it relevant for applications in organic synthesis, pharmaceuticals, and materials science .

Properties

CAS No.

62404-44-8

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-(3-phenylthiophen-2-yl)acetonitrile

InChI

InChI=1S/C12H9NS/c13-8-6-12-11(7-9-14-12)10-4-2-1-3-5-10/h1-5,7,9H,6H2

InChI Key

DNKJUSHPTQVLEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylthiophen-2-yl)acetonitrile typically involves the reaction of 3-bromothiophene with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for (3-Phenylthiophen-2-yl)acetonitrile are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylthiophen-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Phenylthiophen-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Phenylthiophen-2-yl)acetonitrile depends on its application. In organic electronics, the compound’s electronic properties are exploited to facilitate charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Structural Analog: 3-Phenoxybenzaldehyde Cyanohydrin

IUPAC Name: 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile Molecular Formula: C₁₄H₁₁NO₂

  • Key Differences: The phenyl group in this compound is linked via an ether oxygen (phenoxy), whereas (3-Phenylthiophen-2-yl)acetonitrile has a sulfur-containing thiophene ring. The presence of a hydroxyl group in the cyanohydrin enhances hydrogen-bonding capacity, unlike the purely hydrophobic thiophene system. Reactivity: The thiophene’s sulfur atom may confer greater stability under acidic conditions compared to the ether-linked phenoxy group.

Functional Analog: 2-(5-Methoxyphenyl-1H-1,2,4-Triazol-3-Ylthio) Acetonitrile Derivatives

Synthesis : These derivatives involve acetonitrile reacting with triazole-thiol intermediates under reflux conditions .

  • Key Differences :
    • The triazole ring (N-heterocycle) in these compounds differs electronically from the thiophene (S-heterocycle). Triazoles are more polar and participate in hydrogen bonding, whereas thiophenes are π-electron-rich.
    • Applications : Triazole-acetonitrile hybrids are often used as ligands or bioactive agents, while thiophene-acetonitriles may find use in conductive polymers due to sulfur’s electron-delocalization properties.

Amino-Functionalized Analog: 2-Phenyl-2-(Phenylamino)acetonitrile

Molecular Features: Incorporates an amino group adjacent to the nitrile .

  • Key Differences: The amino group increases basicity and solubility in polar solvents, contrasting with the hydrophobic thiophene system. Reactivity: The amino-nitrile structure may undergo condensation reactions more readily than the thiophene analog, which is stabilized by aromaticity.

Physicochemical and Reactivity Comparisons

Table 1: Comparative Properties of Acetonitrile Derivatives

Compound Heterocycle Functional Groups Solubility Trends Key Reactivity
(3-Phenylthiophen-2-yl)acetonitrile Thiophene Nitrile Low in water, high in DCM Electrophilic substitution (thiophene ring)
3-Phenoxybenzaldehyde cyanohydrin Benzene Nitrile, Hydroxyl Moderate in polar solvents Cyanohydrin hydrolysis
Triazole-acetonitrile derivatives Triazole Nitrile, Thioether High in DMSO Coordination with metal ions
2-Phenyl-2-(phenylamino)acetonitrile None Nitrile, Amino High in alcohols Condensation, Schiff base formation

Solvent Interactions

  • Acetonitrile-based compounds often exhibit enhanced solubility in aprotic solvents like chloroform or DCM .
  • Thiophene derivatives may show lower solubility in water compared to amino- or hydroxyl-functionalized analogs due to reduced polarity .

Thermal and Chemical Stability

  • Thiophene rings are thermally stable but susceptible to electrophilic attack at the α-position.
  • Cyanohydrins (e.g., 3-Phenoxybenzaldehyde cyanohydrin) are prone to hydrolysis under acidic or basic conditions, unlike nitriles bound to stable aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.